molecular formula C7H5F3N2O3 B13053660 Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate

Cat. No.: B13053660
M. Wt: 222.12 g/mol
InChI Key: ULSVCYUYOJOARC-UHFFFAOYSA-N
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Description

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with a trifluoromethyl group, a keto group, and a methyl ester. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a trifluoromethyl-substituted pyrazine derivative with a suitable esterifying agent. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrazine derivatives .

Scientific Research Applications

Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazines and pyrazine derivatives with different functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

methyl 6-oxo-5-(trifluoromethyl)-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C7H5F3N2O3/c1-15-6(14)3-2-11-5(13)4(12-3)7(8,9)10/h2H,1H3,(H,11,13)

InChI Key

ULSVCYUYOJOARC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=O)C(=N1)C(F)(F)F

Origin of Product

United States

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